molecular formula C11H10FNO6 B1326304 Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate CAS No. 872141-24-7

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

Cat. No.: B1326304
CAS No.: 872141-24-7
M. Wt: 271.2 g/mol
InChI Key: OGJCUSFTJIEQRF-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is an organic compound with the molecular formula C11H10FNO6. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and one of the phenyl rings is substituted with a fluorine and a nitro group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the nitration of 3-fluorotoluene to produce 3-fluoro-2-nitrotoluene. This intermediate is then subjected to a malonic ester synthesis, where it reacts with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting product is then esterified to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, esterification, and purification to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-fluoro-2-aminophenyl)malonate, while substitution reactions can produce various substituted malonates.

Mechanism of Action

The mechanism of action of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler derivative of malonic acid without the fluorine and nitro substitutions.

    Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.

    Methyl 2-(3-fluoro-2-nitrophenyl)malonate: A closely related compound with one methyl and one ethyl ester group.

Uniqueness

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is unique due to the presence of both fluorine and nitro groups on the phenyl ring. These substitutions confer distinct chemical properties, such as increased reactivity and the ability to participate in specific interactions, making it valuable in various research applications.

Properties

IUPAC Name

dimethyl 2-(3-fluoro-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO6/c1-18-10(14)8(11(15)19-2)6-4-3-5-7(12)9(6)13(16)17/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJCUSFTJIEQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C(=CC=C1)F)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647601
Record name Dimethyl (3-fluoro-2-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872141-24-7
Record name Dimethyl (3-fluoro-2-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Difluoro-2-nitrobenzene (2.83 g, 17.79 mmol) was dissolved in N,N-dimethylformamide (25 mL). Potassium carbonate (2.49 g, 18.02 mmol) was added to the mixture followed by dimethyl malonate (2.033 ml, 17.79 mmol). Mixture was warmed to 65° C. and held for 24 hours. Mixture was cooled to room temperature. Reaction was quenched with 1N hydrochloric acid. Material was extracted three times with diethyl ether and the aqueous phase was discarded. Material was washed twice with water and the aqueous phase was discarded. Material was washed with brine and the aqueous phase was discarded. Organics were dried MgSO4, filtered and then concentrated to dryness. Residue was crystallized with hexanes. Solids were filtered off and washed with hexanes. Title compound was obtained as yellow crystals in 52% yield. MS (M−H)−=270.1.
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step Two
Quantity
2.033 mL
Type
reactant
Reaction Step Three
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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